An In-depth Technical Guide to 5-Bromo-1-chloro-2-iodo-3-methoxybenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 5-Bromo-1-chloro-2-iodo-3-methoxybenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-chloro-2-iodo-3-methoxybenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. While specific literature on this exact molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. This document covers the compound's identification, physicochemical properties, a plausible synthetic pathway, and its expected reactivity in key transformations, particularly palladium-catalyzed cross-coupling reactions. Detailed, field-proven-inspired protocols for its synthesis and subsequent reactions are provided to empower researchers in their experimental design. The strategic arrangement of bromo, chloro, and iodo substituents offers a platform for selective and sequential functionalization, making it a valuable tool in the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.
Compound Identification and Properties
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is a highly functionalized aromatic compound. Its structure, featuring a methoxy group and three different halogen atoms, provides a rich scaffold for a variety of chemical transformations.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-1-chloro-2-iodo-3-methoxybenzene | [1] |
| CAS Number | 1615212-05-9 | [2] |
| Molecular Formula | C₇H₅BrClIO | [1] |
| Molecular Weight | 347.37 g/mol | [1] |
| InChI | InChI=1S/C7H5BrClIO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | [1] |
| InChIKey | CTORNNBRWKONNW-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(I)C(Cl)=CC(Br)=C1 | [2] |
Physicochemical Properties (Predicted and Observed)
| Property | Value | Notes |
| Physical Form | Powder/Solid | [3] |
| Boiling Point | 314.5 ± 42.0 °C | Predicted[4] |
| Density | 2.122 ± 0.06 g/cm³ | Predicted[4] |
| XLogP3 | 3.9 | Computed[1] |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. | Based on general properties of similar compounds. |
Synthesis of 5-Bromo-1-chloro-2-iodo-3-methoxybenzene: A Plausible Pathway
Diagram: Proposed Synthetic Pathway
Caption: A proposed two-step synthesis of the target compound.
Step 1: Iodination of 3-Bromo-5-chloroanisole
The introduction of an iodine atom onto the 3-bromo-5-chloroanisole ring is the key step. The methoxy group is an ortho-, para-director. In this case, the positions ortho to the methoxy group are sterically hindered by the existing bromine and chlorine atoms. Therefore, the most likely position for electrophilic substitution is the C2 position, which is ortho to the methoxy group and meta to the bromine and chlorine atoms. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is a common and effective reagent for the iodination of activated aromatic rings.
Experimental Protocol: Iodination
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-5-chloroanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Following the addition of NIS, add trifluoroacetic acid (TFA) (0.2 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-1-chloro-2-iodo-3-methoxybenzene.
Reactivity and Strategic Applications in Cross-Coupling Reactions
The presence of three different halogen atoms on the benzene ring makes 5-Bromo-1-chloro-2-iodo-3-methoxybenzene a highly valuable substrate for sequential and site-selective cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[5] This differential reactivity allows for the selective functionalization at each position.
Diagram: Reactivity Hierarchy in Cross-Coupling
Caption: General reactivity order of carbon-halogen bonds.
Sonogashira Coupling (C-I Bond Functionalization)
The highly reactive C-I bond can be selectively targeted in a Sonogashira coupling reaction to introduce an alkyne moiety.[6][7] This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base.
General Protocol: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-1-chloro-2-iodo-3-methoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Reagent Addition: Add a suitable solvent (e.g., toluene or THF) and a base (e.g., triethylamine or diisopropylamine). Degas the mixture with argon or nitrogen. Add the terminal alkyne (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with an appropriate solvent. Concentrate the filtrate and purify the residue by column chromatography.
Suzuki-Miyaura Coupling (C-Br Bond Functionalization)
Following the functionalization of the C-I bond, the C-Br bond can be targeted for a Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond with a boronic acid or ester.[5][8]
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine the bromo-substituted derivative (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.05 eq), and a suitable ligand (e.g., SPhos, XPhos) (0.1 eq).
-
Reagent Addition: Add a solvent system (e.g., toluene/water or dioxane/water) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Reaction Conditions: Heat the reaction mixture under a nitrogen or argon atmosphere until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the product by column chromatography.
Heck Reaction (C-Cl Bond Functionalization)
The least reactive C-Cl bond can be functionalized via a Heck reaction, which couples the aryl chloride with an alkene.[9][10] This reaction often requires more forcing conditions or specialized catalyst systems.
General Protocol: Heck Reaction
-
Reaction Setup: To a pressure tube, add the chloro-substituted derivative (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂) (0.05 eq), a ligand (e.g., P(o-tolyl)₃) (0.1 eq), and a base (e.g., Et₃N, K₂CO₃).
-
Reagent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a high temperature (e.g., 100-140 °C) until the reaction is complete.
-
Work-up and Purification: Cool the mixture, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be applied to any of the C-X bonds, with reactivity following the I > Br > Cl trend.[11][12]
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq), a ligand (e.g., BINAP, Xantphos) (0.04 eq), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Reagent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 5-Bromo-1-chloro-2-iodo-3-methoxybenzene is not available in the cited literature, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show two singlets or two doublets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the two aromatic protons. The methoxy group would appear as a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The spectrum would display seven distinct signals. The carbon attached to the methoxy group would appear downfield (around δ 150-160 ppm). The carbons attached to the halogens would have their chemical shifts influenced by the electronegativity and size of the halogen atoms. The methoxy carbon would appear around δ 55-60 ppm.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-O stretching of the methoxy group (~1020-1250 cm⁻¹), and C-X (X = Cl, Br, I) stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (347.37). The isotopic pattern would be complex and characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Safety and Handling
Polysubstituted halogenated aromatic compounds should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is a promising and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. The detailed protocols, based on established chemical principles, are intended to serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the design and execution of innovative synthetic strategies.
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